4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)aniline
Overview
Description
Molecular Structure Analysis
The molecule contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is attached to an aniline group through an ethoxy and a methoxy substituent. The structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
While specific chemical reactions involving 4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)aniline are not detailed in the available resources, compounds with a pyrrolidine ring have been noted for their versatility in drug discovery . They can undergo various reactions to form bioactive molecules with target selectivity .Scientific Research Applications
Facile Synthesis and Antimicrobial Activity
A study by Banoji et al. (2022) introduced a one-pot synthetic method for pyrazol-4-yl- and 2H-chromene-based substituted anilines, demonstrating significant antimicrobial activities. This highlights the compound's potential in developing fluorescence probes for biological imaging and antimicrobial agents (Banoji et al., 2022).
Src Kinase Inhibitors for Cancer Therapy
Research on optimizing 4-phenylamino-3-quinolinecarbonitriles, as described by Boschelli et al. (2001), led to compounds with potent Src kinase inhibitory activity, underscoring the potential in cancer therapy through the inhibition of Src-mediated cell proliferation (Boschelli et al., 2001).
One-Pot Synthesis of N-Arylated Amines
Zheng and Wang (2019) reported a catalytic system for synthesizing N-arylated amines, indicating a streamlined approach for producing complex amines efficiently, which could have implications in drug development and materials science (Zheng & Wang, 2019).
Electrochromic Materials for NIR Applications
Li et al. (2017) synthesized novel electrochromic materials employing nitrotriphenylamine units, demonstrating their suitability for NIR region applications. This research paves the way for advancements in electrochromic devices, offering insights into the design of materials with high coloration efficiencies and fast switching speeds (Li et al., 2017).
Electrochemical Synthesis for Solar Cells
Shahhosseini et al. (2016) explored the electrochemical synthesis of a novel polymer based on an aniline derivative, showing enhanced energy conversion efficiency in dye-sensitized solar cells compared to traditional Pt counter electrodes. This signifies the compound's potential in renewable energy technologies (Shahhosseini et al., 2016).
Molecular Dynamics and Antimicrobial Activity
Subi et al. (2022) focused on the structural, vibrational, and chemical properties of a synthesized compound, evaluating its antimicrobial activity and molecular dynamics. The study contributes to the understanding of how molecular structure influences biological activity, offering a foundation for drug discovery (Subi et al., 2022).
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds . .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been found to affect various pathways, such as signal transduction pathways .
Properties
IUPAC Name |
4-(3-ethoxy-4-methoxypyrrolidin-1-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-3-17-13-9-15(8-12(13)16-2)11-6-4-10(14)5-7-11/h4-7,12-13H,3,8-9,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYRVCWUHFJDOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OC)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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